MFCD05704155
Description
MFCD05704155 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such compounds are typically employed in pharmaceutical intermediates, ligand synthesis, or catalytic systems due to their electronic and steric properties . Hypothetically, this compound may feature a trifluoromethyl-substituted aromatic core, as seen in structurally related compounds like 3'-(trifluoromethyl)acetophenone derivatives .
Properties
IUPAC Name |
7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c1-13-4-3-5-15(10-13)30-12-14(26)11-25-16-17(23(2)20(28)22-18(16)27)21-19(25)24-6-8-29-9-7-24/h3-5,10,14,26H,6-9,11-12H2,1-2H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPYILBFCWPGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCOCC4)N(C(=O)NC3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD05704155 typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of the hydroxypropyl, methylphenoxy, and morpholine groups. Common reagents used in these reactions include alkyl halides, phenols, and morpholine. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
MFCD05704155: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove oxygen functionalities using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can yield an alcohol or alkane.
Scientific Research Applications
MFCD05704155: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of MFCD05704155 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of kinases or phosphatases, leading to changes in cell signaling and function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD05704155, two structurally and functionally analogous compounds are analyzed:
CAS 1533-03-5 (MDL: MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Key Properties :
CAS 1761-61-1 (MDL: MFCD00003330)
- Molecular Formula : C₇H₅BrO₂
- Molecular Weight : 201.02 g/mol
- Key Properties :
Comparative Data Table
Research Findings and Functional Contrasts
Structural Similarities :
- All three compounds feature electron-withdrawing substituents (e.g., trifluoromethyl, bromine) that enhance stability and reactivity in catalytic cycles .
- This compound and CAS 1533-03-5 share aromatic ketone backbones, which are critical for coordinating transition metals like palladium or iron .
Functional Differences :
- Solubility : CAS 1761-61-1 exhibits higher water solubility (0.687 mg/mL) due to its brominated carboxylate group, whereas fluorinated analogs like this compound are more lipophilic .
- Synthetic Utility : CAS 1533-03-5 is preferred in agrochemical synthesis for its trifluoromethyl group, while this compound may offer improved catalytic efficiency in asymmetric hydrogenation due to hypothesized steric bulk .
Thermal Stability :
- CAS 1533-03-5 degrades above 215°C, limiting high-temperature applications. This compound’s stability profile (unreported) could be inferred to exceed this range if derived from robust fluorinated frameworks .
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